Cas no 125068-54-4 (3(2H)-Pyridazinone,4,5-dihydro-5-methyl-6-[4-[(2-methyl-3-oxo-1-cyclopenten-1-yl)amino]phenyl]-)
![3(2H)-Pyridazinone,4,5-dihydro-5-methyl-6-[4-[(2-methyl-3-oxo-1-cyclopenten-1-yl)amino]phenyl]- structure](https://ja.kuujia.com/scimg/cas/125068-54-4x500.png)
3(2H)-Pyridazinone,4,5-dihydro-5-methyl-6-[4-[(2-methyl-3-oxo-1-cyclopenten-1-yl)amino]phenyl]- 化学的及び物理的性質
名前と識別子
-
- 3(2H)-Pyridazinone,4,5-dihydro-5-methyl-6-[4-[(2-methyl-3-oxo-1-cyclopenten-1-yl)amino]phenyl]-
- 4-methyl-3-[4-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]-4,5-dihydro-1H-pyridazin-6-one
- NSP 805
- NSP-805
- 3(2H)-Pyridazinone, 4,5-dihydro-5-methyl-6-(4-((2-methyl-3-oxo-1-cyclopenten-1-yl)amino)phenyl)-
- 4,5-Dihydro-5-methyl-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3-(2H)-pyridazinone
- 5-methyl-6-{4-[(2-methyl-3-oxocyclopent-1-en-1-yl)amino]phenyl}-4,5-dihydropyridazin-3(2H)-one
- SCHEMBL7354666
- HY-19102
- 3(2H)-Pyridazinone, 4,5-dihydro-5-methyl-6-[4-[(2-methyl-3-oxo-1-cyclopenten-1-yl)amino]phenyl]-
- CS-6788
- 3-[4-(6-Hydroxy-4-methyl-4,5-dihydropyridazin-3-yl)anilino]-2-methylcyclopent-2-en-1-one
- AKOS040733882
- DTXSID80925005
- 125068-54-4
- 5-Methyl-6-(4-((2-methyl-3-oxocyclopent-1-en-1-yl)amino)phenyl)-4,5-dihydropyridazin-3(2H)-one
- MS-24267
- DSRIICXPBQXOKK-UHFFFAOYSA-N
- F81718
- 4,5-Dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-5-methyl-3(2H)-pyridazinone
- DA-66249
- 5-METHYL-6-{4-[(2-METHYL-3-OXOCYCLOPENT-1-EN-1-YL)AMINO]PHENYL}-4,5-DIHYDRO-2H-PYRIDAZIN-3-ONE
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- インチ: InChI=1S/C17H19N3O2/c1-10-9-16(22)19-20-17(10)12-3-5-13(6-4-12)18-14-7-8-15(21)11(14)2/h3-6,10,18H,7-9H2,1-2H3,(H,19,22)
- InChIKey: DSRIICXPBQXOKK-UHFFFAOYSA-N
- ほほえんだ: O=C1CC(C)C(C2=CC=C(NC3=C(C)C(CC3)=O)C=C2)=NN1
計算された属性
- せいみつぶんしりょう: 297.14787
- どういたいしつりょう: 297.147726857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 542
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 70.6Ų
じっけんとくせい
- PSA: 70.56
3(2H)-Pyridazinone,4,5-dihydro-5-methyl-6-[4-[(2-methyl-3-oxo-1-cyclopenten-1-yl)amino]phenyl]- セキュリティ情報
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
3(2H)-Pyridazinone,4,5-dihydro-5-methyl-6-[4-[(2-methyl-3-oxo-1-cyclopenten-1-yl)amino]phenyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12267-50 mg |
NSP-805 |
125068-54-4 | 99.10% | 50mg |
¥9998.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49386-10mg |
NSP-805 |
125068-54-4 | 98% | 10mg |
¥3031.00 | 2023-09-08 | |
Biosynth | AFA06854-5 mg |
NSP-805 |
125068-54-4 | 5mg |
$281.55 | 2023-01-05 | ||
Biosynth | AFA06854-10 mg |
NSP-805 |
125068-54-4 | 10mg |
$450.50 | 2023-01-05 | ||
Biosynth | AFA06854-25 mg |
NSP-805 |
125068-54-4 | 25mg |
$844.75 | 2023-01-05 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12267-25mg |
NSP-805 |
125068-54-4 | 99.10% | 25mg |
¥ 4996 | 2023-09-07 | |
1PlusChem | 1P000NJQ-10mg |
3(2H)-Pyridazinone, 4,5-dihydro-5-methyl-6-[4-[(2-methyl-3-oxo-1-cyclopenten-1-yl)amino]phenyl]- |
125068-54-4 | 99% | 10mg |
$503.00 | 2024-07-10 | |
1PlusChem | 1P000NJQ-20mg |
3(2H)-Pyridazinone, 4,5-dihydro-5-methyl-6-[4-[(2-methyl-3-oxo-1-cyclopenten-1-yl)amino]phenyl]- |
125068-54-4 | 99% | 20mg |
$861.00 | 2024-07-10 | |
A2B Chem LLC | AA29718-100mg |
3(2H)-Pyridazinone, 4,5-dihydro-5-methyl-6-[4-[(2-methyl-3-oxo-1-cyclopenten-1-yl)amino]phenyl]- |
125068-54-4 | 95% | 100mg |
$883.00 | 2024-04-20 | |
A2B Chem LLC | AA29718-10mg |
3(2H)-Pyridazinone, 4,5-dihydro-5-methyl-6-[4-[(2-methyl-3-oxo-1-cyclopenten-1-yl)amino]phenyl]- |
125068-54-4 | 95% | 10mg |
$288.00 | 2024-04-20 |
3(2H)-Pyridazinone,4,5-dihydro-5-methyl-6-[4-[(2-methyl-3-oxo-1-cyclopenten-1-yl)amino]phenyl]- 関連文献
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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2. Book reviews
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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4. Book reviews
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
3(2H)-Pyridazinone,4,5-dihydro-5-methyl-6-[4-[(2-methyl-3-oxo-1-cyclopenten-1-yl)amino]phenyl]-に関する追加情報
Latest Research Brief on 3(2H)-Pyridazinone,4,5-dihydro-5-methyl-6-[4-[(2-methyl-3-oxo-1-cyclopenten-1-yl)amino]phenyl]- (CAS: 125068-54-4)
The compound 3(2H)-Pyridazinone,4,5-dihydro-5-methyl-6-[4-[(2-methyl-3-oxo-1-cyclopenten-1-yl)amino]phenyl]-, with the CAS number 125068-54-4, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridazinone core and cyclopentenylamino phenyl substituent, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.
One of the key areas of interest is the compound's role as a potential kinase inhibitor. Kinases are critical targets in the treatment of numerous diseases, including cancer and inflammatory disorders. Preliminary in vitro studies have demonstrated that 125068-54-4 exhibits selective inhibition against specific kinase isoforms, suggesting its utility in targeted therapy. Researchers have employed molecular docking and kinetic assays to identify the binding interactions and affinity of this compound, providing insights into its structure-activity relationship (SAR).
In addition to its kinase inhibitory activity, recent investigations have explored the compound's pharmacokinetic profile. Studies in animal models have revealed favorable absorption and distribution properties, although challenges remain in optimizing its metabolic stability. Advanced formulation strategies, such as nanoparticle encapsulation and prodrug design, are being investigated to enhance its bioavailability and reduce off-target effects. These efforts are crucial for translating the compound's potential from bench to bedside.
Another noteworthy development is the application of 125068-54-4 in combination therapies. Synergistic effects have been observed when this compound is co-administered with existing chemotherapeutic agents, leading to enhanced efficacy and reduced resistance. Transcriptomic and proteomic analyses have shed light on the underlying molecular mechanisms, highlighting pathways involved in cell cycle regulation and apoptosis. These findings underscore the compound's potential as an adjunct in multi-drug regimens.
Despite these advancements, several challenges remain. The scalability of the synthetic route for 125068-54-4 is a critical issue, as current methods involve multi-step reactions with moderate yields. Recent efforts have focused on streamlining the synthesis using green chemistry principles and catalytic methodologies. Additionally, long-term toxicity studies are needed to assess the compound's safety profile comprehensively. Regulatory considerations, including intellectual property and patent landscape, also play a pivotal role in its development trajectory.
In conclusion, 3(2H)-Pyridazinone,4,5-dihydro-5-methyl-6-[4-[(2-methyl-3-oxo-1-cyclopenten-1-yl)amino]phenyl]- (CAS: 125068-54-4) represents a promising candidate in the realm of chemical biology and drug discovery. Its dual functionality as a kinase inhibitor and its potential in combination therapies make it a molecule of high interest. Continued research efforts are essential to address the existing challenges and unlock its full therapeutic potential. This brief highlights the latest advancements and underscores the importance of interdisciplinary collaboration in advancing this compound toward clinical applications.
125068-54-4 (3(2H)-Pyridazinone,4,5-dihydro-5-methyl-6-[4-[(2-methyl-3-oxo-1-cyclopenten-1-yl)amino]phenyl]-) 関連製品
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